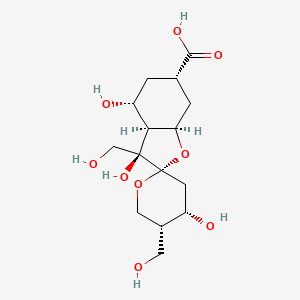
Phyllaemblic acid B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phyllaemblic acid B is a natural product found in Phyllanthus emblica with data available.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Phyllaemblic acid B exhibits various pharmacological properties, primarily attributed to its bioactive components. Below are key areas of application:
Antiviral Activity
Research indicates that this compound and its derivatives possess antiviral properties, particularly against hepatitis B virus (HBV) and coxsackievirus B3. Studies have shown IC50 values indicating significant inhibition of viral replication, suggesting potential as a therapeutic agent for viral infections .
Antioxidant Properties
This compound demonstrates strong antioxidant capabilities, which are crucial for mitigating oxidative stress. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from damage induced by reactive oxygen species .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating various signaling pathways involved in inflammation. It can inhibit the expression of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases .
Cancer Prevention
Studies suggest that this compound may play a role in cancer prevention by inducing apoptosis in cancer cells and inhibiting tumor growth. Its ability to modulate detoxifying enzymes suggests a protective effect against carcinogenesis .
Case Studies
Propiedades
Fórmula molecular |
C15H24O9 |
|---|---|
Peso molecular |
348.34 g/mol |
Nombre IUPAC |
(2S,3R,3aS,4R,4'S,5'R,6S,7aR)-3,4,4'-trihydroxy-3,5'-bis(hydroxymethyl)spiro[3a,4,5,6,7,7a-hexahydro-1-benzofuran-2,2'-oxane]-6-carboxylic acid |
InChI |
InChI=1S/C15H24O9/c16-4-8-5-23-15(3-10(8)19)14(22,6-17)12-9(18)1-7(13(20)21)2-11(12)24-15/h7-12,16-19,22H,1-6H2,(H,20,21)/t7-,8+,9+,10-,11+,12-,14-,15-/m0/s1 |
Clave InChI |
YCATYHRROQAZDN-SFLVWTQSSA-N |
SMILES isomérico |
C1[C@@H](C[C@@H]2[C@H]([C@@H]1O)[C@]([C@@]3(O2)C[C@@H]([C@@H](CO3)CO)O)(CO)O)C(=O)O |
SMILES canónico |
C1C(CC2C(C1O)C(C3(O2)CC(C(CO3)CO)O)(CO)O)C(=O)O |
Sinónimos |
phyllaemblic acid B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















